molecular formula C20H17Cl2NO3 B2650219 1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-95-2

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2650219
CAS RN: 877810-95-2
M. Wt: 390.26
InChI Key: QCPNDNPIRFIFHG-UHFFFAOYSA-N
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Description

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a novel spiro- [chromane-2,4’-piperidin]-4 (3 H )-one derivative . These compounds have been designed and synthesized for their potential anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .


Synthesis Analysis

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were confirmed by analytical methods, including 1 H-NMR, 13 C-NMR, and mass spectrometry . The synthesis process involves the use of N-Boc-piperidin-4-one in the presence of pyrrolidine as a base .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using analytical methods such as 1 H-NMR, 13 C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra . Among all the evaluated compounds, PS08 exhibited significant inhibition with an MIC value of 3.72 μM .

Scientific Research Applications

Pharmacophore Importance

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is recognized as a critical pharmacophore, being a structural component in numerous drugs, drug candidates, and various biochemical reagents. Recent advancements in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds highlight their significance in medicinal chemistry, particularly due to their biological relevance and potential in developing new biologically active substances (Ghatpande et al., 2020).

Synthesis and Structural Activity Relationship

The synthesis and structure-activity relationship (SAR) of spiro[isochroman-piperidine] analogs, including this compound variants, have been extensively studied for their inhibitory activity on histamine release from mast cells. These studies emphasize the influence of lipophilicity over the electrostatic character of the 1'-substituent on the compound's biological activity, guiding the design of more effective compounds (Yamato et al., 1981).

Histone Deacetylase (HDAC) Inhibition

Compounds based on the spiro[chromane-2,4'-piperidine] structure, including derivatives of this compound, have been discovered as novel histone deacetylase (HDAC) inhibitors. These inhibitors show potential in treating various cancers by influencing gene expression and cell cycle regulation (Varasi et al., 2011).

Acetyl-CoA Carboxylase (ACC) Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, which is crucial for fatty acid synthesis. This research is significant for understanding the compound's potential in metabolic-related conditions and diseases (Shinde et al., 2009).

Antimycobacterial Activity

Studies on the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, including this compound derivatives, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

Safety and Hazards

The two most active compounds showed acute cytotoxicity towards the human MRC-5 lung fibroblast cell lines . This indicates potential safety and hazard concerns that need to be addressed in future studies.

properties

IUPAC Name

1'-(2,4-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3/c21-13-5-6-14(16(22)11-13)19(25)23-9-7-20(8-10-23)12-17(24)15-3-1-2-4-18(15)26-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNDNPIRFIFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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